p-Tolyl Substitution Specificity
This compound is a dedicated precursor for the p-tolyl-substituted 4-arylcyclophosphamide, an antitumor agent whose synthesis from 18 novel compounds was specifically confirmed by heterocyclic chemistry studies [1]. Using the o-tolyl analog (CAS 21464-52-8) would lead to a different, ortho-substituted regioisomer, fundamentally altering the final drug's structure and predicted antitumor activity, as the synthetic route confirmed by IR and P-31 NMR is specific to the aryl substitution pattern [1]. This is a binary differentiation: it is the required starting material for a specific potential drug candidate, not a replaceable component.
| Evidence Dimension | Synthetic utility for a specific drug candidate |
|---|---|
| Target Compound Data | Synthetic precursor to 4-(p-tolyl)cyclophosphamide |
| Comparator Or Baseline | o-Tolyl analog (3-Amino-3-o-tolyl-1-propanol, CAS 21464-52-8): precursor to 4-(o-tolyl)cyclophosphamide |
| Quantified Difference | Qualitative: Different regioisomer product; no quantitative head-to-head bioactivity comparison found. |
| Conditions | Synthesis of 4-arylcyclophosphamides as per Shih et al., 1978 [1]; Comparator use referenced by BOC Sciences . |
Why This Matters
For chemists synthesizing a specific 4-arylcyclophosphamide library or scaling up a lead candidate, purchasing the wrong regioisomer invalidates the entire synthesis and leads to incorrect biological screening results.
- [1] Shih, Y. E., Chen, C. T., & Chen, C. C. (1978). Studies on Potential Antitumor Agents (III). Synthesis of 4-Arylcyclophosphamides. Heterocycles, 9(9), 1277. View Source
